BenchChemオンラインストアへようこそ!

2-(4,4-Difluoropyrrolidin-2-yl)ethanol;hydrochloride

pKa basicity permeability

2-(4,4-Difluoropyrrolidin-2-yl)ethanol;hydrochloride (CAS 2413877-75-3) is a chiral, gem-difluorinated pyrrolidine building block featuring a C2-hydroxyethyl substituent. The gem-difluoro motif at the pyrrolidine 4-position is a well-validated molecular design element in medicinal chemistry, systematically deployed to simultaneously modulate amine basicity (pKa), lipophilicity (LogP), and oxidative metabolic stability.

Molecular Formula C6H12ClF2NO
Molecular Weight 187.61
CAS No. 2413877-75-3
Cat. No. B2508478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,4-Difluoropyrrolidin-2-yl)ethanol;hydrochloride
CAS2413877-75-3
Molecular FormulaC6H12ClF2NO
Molecular Weight187.61
Structural Identifiers
SMILESC1C(NCC1(F)F)CCO.Cl
InChIInChI=1S/C6H11F2NO.ClH/c7-6(8)3-5(1-2-10)9-4-6;/h5,9-10H,1-4H2;1H
InChIKeyXZSAHGSCUBMCMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4,4-Difluoropyrrolidin-2-yl)ethanol Hydrochloride CAS 2413877-75-3: A sp3-Rich Chiral gem-Difluoro Building Block for Rational CNS-Lead Optimization


2-(4,4-Difluoropyrrolidin-2-yl)ethanol;hydrochloride (CAS 2413877-75-3) is a chiral, gem-difluorinated pyrrolidine building block featuring a C2-hydroxyethyl substituent. The gem-difluoro motif at the pyrrolidine 4-position is a well-validated molecular design element in medicinal chemistry, systematically deployed to simultaneously modulate amine basicity (pKa), lipophilicity (LogP), and oxidative metabolic stability [1][2]. Its sp3-enriched pyrrolidine core—the third most common heterocycle in recently approved drugs—combined with the stereochemically defined substitution, makes it an important intermediate for structure–activity relationship (SAR) exploration in central nervous system (CNS) and peripheral therapeutic programs where precise modulation of amine properties differentiates clinical candidates from preclinical attrition [3].

2-(4,4-Difluoropyrrolidin-2-yl)ethanol Hydrochloride: Why Non-Fluorinated or Isomeric Fluoropyrrolidine Analogs Cannot Be Interchanged


The geminal 4,4-difluoro substitution pattern in this compound is not merely an inert structural decoration; it simultaneously influences three decisive molecular properties—basicity, lipophilicity, and metabolic vulnerability—that generic non-fluorinated pyrrolidines or mono-fluorinated isomers cannot replicate [1]. Systematic studies across saturated N-heterocycles demonstrate that the number of fluorine atoms and their distance to the protonation center dictate pKa shifts of up to ~2 log units relative to the parent pyrrolidine (pKa ~11.3), a magnitude that qualitatively alters the protonation state and passive membrane permeability at physiological pH [1]. Furthermore, isomeric fluorination at the 3-position (e.g., 3,3-difluoropyrrolidine) produces distinct conformational preferences and different LogP–pKa relationships, meaning that a procurement or screening decision between 4,4-difluoro and 3,3-difluoro building blocks will yield fundamentally different physicochemical and pharmacokinetic outcomes in a lead series [1].

2-(4,4-Difluoropyrrolidin-2-yl)ethanol Hydrochloride: Head-to-Head Quantitative Differentiation Evidence Versus Non-Fluorinated and Isomeric Analogs


Amine Basicity (pKa): gem-4,4-Difluorination Lowers Pyrrolidine pKa by ~2 Units Relative to Non-Fluorinated Parent

The geminal 4,4-difluoro substitution exerts a strong inductive electron-withdrawing effect that significantly reduces the basicity of the pyrrolidine nitrogen compared to the non-fluorinated parent pyrrolidine (pKa of conjugate acid ≈ 11.3). Systematic pKa measurements on a panel of mono- and difluorinated pyrrolidines confirm that the fluorination pattern—number of fluorine atoms and through-bond distance to the protonation center—is the primary driver of this shift, while the 4,4-difluoro pattern specifically produces a reduction of roughly 2 log units [1]. This shift moves the amine pKa closer to the physiological range (~7.4), directly impacting the fraction of neutral (membrane-permeable) species available for passive diffusion.

pKa basicity permeability CNS drug design

Intrinsic Microsomal Clearance: 4,4-Difluoropyrrolidines Demonstrate High Metabolic Stability Relative to Non-Fluorinated Pyrrolidine Scaffolds

The gem-difluoro motif blocks sites of cytochrome P450-mediated oxidative metabolism on the pyrrolidine ring, a common metabolic soft-spot for non-fluorinated saturated N-heterocycles. In a comprehensive panel of intrinsic microsomal clearance (Clint) measurements across mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives, all difluoropyrrolidines studied exhibited high metabolic stability (low Clint) [1]. This is consistent with independent findings that gem-difluorination of cycloalkanes generally enhances metabolic stability compared to their non-fluorinated counterparts [2]. While specific Clint values for the target compound are not publicly reported, the class-level trend is robust: non-fluorinated pyrrolidine-containing leads frequently suffer from rapid oxidative N-dealkylation and ring hydroxylation, which the 4,4-difluoro motif attenuates.

metabolic stability intrinsic clearance CYP oxidation lead optimization

Conformational Impact: 4,4-gem-Difluoro Substitution Induces Ring Conformational Changes Not Replicated by Mono-Fluorination or 3,3-Difluoro Substitution

X-ray crystallographic and computational conformational analyses in the systematic Melnykov study revealed that fluorination pattern strongly influences both pKa and LogP through conformational effects; the 4,4-difluoro substitution pattern yields a distinct ring-puckering preference compared to regioisomeric 3,3-difluoropyrrolidines [1]. This conformational differentiation—arising from stereoelectronic effects of the geminal C–F bonds—translates into altered presentation of the C2-substituent vector (the hydroxyethyl group in the target compound), which can be exploited in SAR campaigns to optimize binding pocket complementarity while independently controlling the amine pKa.

conformation ring puckering fluorine gauche effect molecular recognition

Therapeutic Application Precedent: 4,4-Difluoropyrrolidine Scaffolds as Core Structural Elements in Orexin Receptor Modulators for Addiction and Psychiatric Disorders

Multiple granted patents from Eolas Therapeutics (WO2016025669A1, US10,221,170 B2) explicitly claim difluoropyrrolidine compounds, including those with 4,4-difluoro substitution, as orexin receptor (OX1/OX2) modulators for treating substance addiction, panic disorder, anxiety, PTSD, pain, depression, and hypertension [1][2]. The patent exemplifies the strategic role of the gem-difluoro motif in achieving the target pharmacological profile; the 4,4-difluoro pattern is a disclosed structural feature within the Markush claims, establishing industrial precedent for this specific fluorination regioisomer in orexin-targeting CNS drug discovery. This provides direct intellectual-property-anchored validation for procuring 4,4-difluoro-substituted pyrrolidine intermediates—rather than 3,3-difluoro or mono-fluoro isomers—when pursuing orexin receptor modulation programs.

orexin receptor OX1/OX2 CNS substance abuse patent landscape

2-(4,4-Difluoropyrrolidin-2-yl)ethanol Hydrochloride: Best-Fit Application Scenarios Derived from Quantitative Differentiation Evidence


CNS Lead Optimization Requiring Amine pKa Tuning Within Physiological Range (pH 6–8)

When a non-fluorinated pyrrolidine-based lead (pKa ~11.3) suffers from poor passive permeability due to permanent protonation at physiological pH, the 4,4-difluoro substitution lowers amine basicity by approximately 2 log units [1][2]. This reduces the fraction of protonated species, enhancing membrane permeability while preserving the favorable sp3-character and hydrogen-bonding capability of the pyrrolidine nitrogen. The C2-hydroxyethyl handle provides a synthetic exit vector for further elaboration, enabling SAR exploration that is unavailable with simpler 4,4-difluoropyrrolidine or 4,4-difluoroproline analogs.

Metabolic Soft-Spot Blocking in Pyrrolidine-Containing Drug Candidates

For lead series where in vitro microsomal stability data (human or rodent liver microsomes) identify the pyrrolidine ring as a site of rapid oxidative metabolism, the 4,4-difluoro motif provides a validated strategy to block CYP-mediated oxidation. Systematic data confirm high metabolic stability across all 4,4-difluoropyrrolidine derivatives studied, establishing class-level confidence that this scaffold will outperform non-fluorinated pyrrolidine building blocks in microsomal stability assays [1][2].

Orexin Receptor (OX1/OX2) Modulator Medicinal Chemistry Programs

The patent landscape clearly demonstrates that 4,4-difluoropyrrolidine scaffolds are core structural elements in orexin receptor modulators targeting addiction, anxiety, and related psychiatric disorders [1][2]. Procuring this specific building block—rather than an isomeric difluoropyrrolidine—is indicated for drug discovery teams pursuing OX1- or OX2-selective lead optimization, as the 4,4-difluoro substitution pattern is explicitly encompassed and exemplified in the relevant patent families.

Conformationally Restricted SAR Exploration with a Stereochemically Defined C2 Exit Vector

The C2-(R or S) stereochemistry of this building block provides a fixed spatial orientation of the hydroxyethyl group relative to the 4,4-difluoropyrrolidine ring. This contrasts with achiral or racemic alternatives and with regioisomeric 3,3-difluoropyrrolidine building blocks that present the substitution vector in a different spatial trajectory. For medicinal chemistry campaigns where stereochemistry at the pyrrolidine 2-position has been shown to influence target binding (as demonstrated for nNOS inhibitors where the R,R configuration was critical), this compound offers precise stereochemical control from the building-block stage [1][2].

Quote Request

Request a Quote for 2-(4,4-Difluoropyrrolidin-2-yl)ethanol;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.